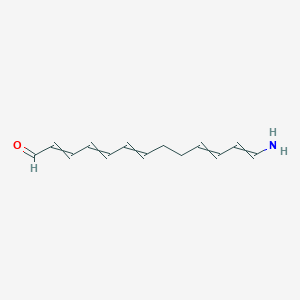
13-Aminotrideca-2,4,6,10,12-pentaenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Aminotrideca-2,4,6,10,12-pentaenal is an organic compound with the molecular formula C13H17NO. This compound is characterized by the presence of an amino group (-NH2) and multiple conjugated double bonds, making it a polyunsaturated aldehyde. The structure of this compound includes a chain of 13 carbon atoms with double bonds at positions 2, 4, 6, 10, and 12, and an amino group at position 13.
Vorbereitungsmethoden
The synthesis of 13-Aminotrideca-2,4,6,10,12-pentaenal can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
13-Aminotrideca-2,4,6,10,12-pentaenal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield primary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in carboxylic acids, while reduction yields alcohols.
Wissenschaftliche Forschungsanwendungen
13-Aminotrideca-2,4,6,10,12-pentaenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its multiple double bonds make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 13-Aminotrideca-2,4,6,10,12-pentaenal involves its interaction with various molecular targets. The compound’s amino group and conjugated double bonds allow it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The specific pathways involved depend on the biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
13-Aminotrideca-2,4,6,10,12-pentaenal can be compared with other similar compounds, such as:
13-Aminotrideca-2,4,6,8,10,12-hexaenal: This compound has an additional double bond, which may alter its reactivity and biological activity.
13-Aminotrideca-2,4,6,10,12-pentaenoic acid: The carboxylic acid derivative of this compound, which may have different chemical and biological properties.
13-Aminotrideca-2,4,6,10,12-pentaenol: The alcohol derivative, which may be used in different synthetic applications.
The uniqueness of this compound lies in its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
189322-56-3 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
13-aminotrideca-2,4,6,10,12-pentaenal |
InChI |
InChI=1S/C13H17NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1,3,5-13H,2,4,14H2 |
InChI-Schlüssel |
WUVCUWJSQOYYDU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=CC=CN)C=CC=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
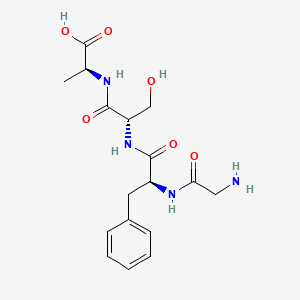
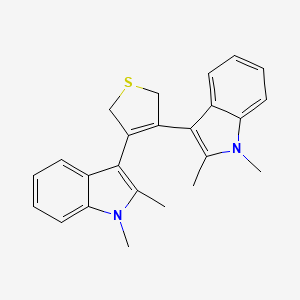
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
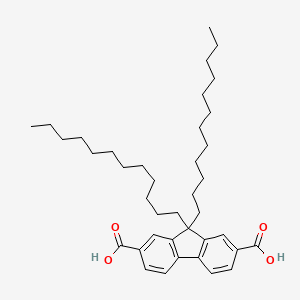
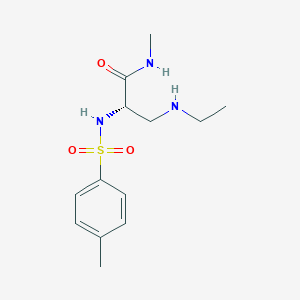

![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
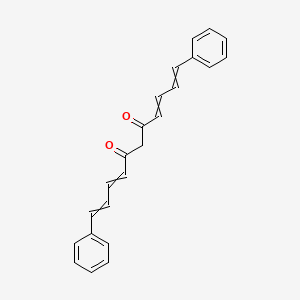
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)

